molecular formula C15H18N6O2 B5461436 8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No.: B5461436
M. Wt: 314.34 g/mol
InChI Key: NQEOFGZACCSDFM-UHFFFAOYSA-N
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Description

The compound “8-(1-phenyl-1H-tetrazol-5-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one” is a complex organic molecule. It contains a tetrazole group (1H-tetrazol-5-yl), which is a type of heterocyclic compound, and a spirocyclic structure (1-oxa-3,8-diazaspiro[4.6]undecan-2-one), which is a type of cyclic compound that contains two or more rings .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrazole ring and the construction of the spirocyclic structure. The tetrazole ring could potentially be formed through a reaction involving a nitrile and an azide . The spirocyclic structure could be formed through a variety of methods, including ring-closing metathesis or a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the tetrazole ring. These features could potentially give the compound interesting chemical properties, such as the ability to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The tetrazole ring is known to be a versatile functional group that can participate in a variety of chemical reactions. For example, it can act as a bioisostere for carboxylic acid groups, making it useful in medicinal chemistry . The spirocyclic structure could also potentially participate in a variety of reactions, depending on the specific substituents present .

Future Directions

Future research on this compound could potentially involve exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

9-(1-phenyltetrazol-5-yl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-16-11-15(23-14)7-4-9-20(10-8-15)13-17-18-19-21(13)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEOFGZACCSDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C3=NN=NN3C4=CC=CC=C4)CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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